molecular formula C5H4F6O4 B12621665 [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid CAS No. 919005-31-5

[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid

Cat. No.: B12621665
CAS No.: 919005-31-5
M. Wt: 242.07 g/mol
InChI Key: FLTHVWFEQOTAII-UHFFFAOYSA-N
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Description

[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid: is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts high stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid typically involves the reaction of trifluoromethoxyethanol with a suitable acylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In synthetic chemistry, [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid is used as a building block for the synthesis of complex fluorinated compounds

Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals. Its high stability and resistance to metabolic degradation make it an attractive candidate for drug design.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. The presence of fluorine atoms can enhance the pharmacokinetic properties of drugs, improving their efficacy and safety.

Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable in the development of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

    [1,1,1-Trifluoro-2-iodoethane]: A fluorinated compound with similar reactivity but different functional groups.

    [1,2,2,2-Tetrafluoroethyl trifluoromethyl ether]: Another fluorinated ether with distinct chemical properties.

Uniqueness: [1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid stands out due to its unique combination of trifluoromethoxy and ethoxy groups, which impart distinct reactivity and stability. This makes it a versatile compound for various applications in synthetic chemistry, biology, and industry.

Properties

CAS No.

919005-31-5

Molecular Formula

C5H4F6O4

Molecular Weight

242.07 g/mol

IUPAC Name

2-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid

InChI

InChI=1S/C5H4F6O4/c6-3(15-5(9,10)11)4(7,8)14-1-2(12)13/h3H,1H2,(H,12,13)

InChI Key

FLTHVWFEQOTAII-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)OC(C(OC(F)(F)F)F)(F)F

Origin of Product

United States

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